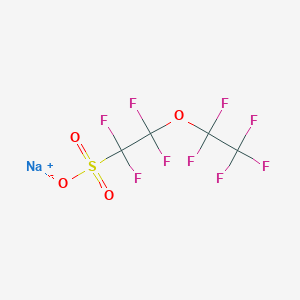

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate involves multiple steps, including the reaction of tetrafluoroethanesulfonyl fluoride with sodium hydroxide in ethanol, followed by refluxing and solvent removal to obtain the desired product. This method showcases the intricacies involved in synthesizing fluorinated compounds and the need for precise conditions to achieve the desired chemical structure (Lin et al., 2009).

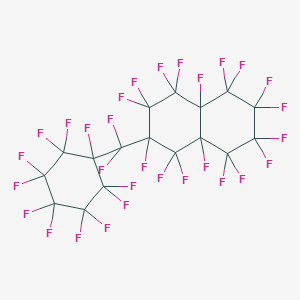

Molecular Structure Analysis

The molecular structure of sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate is characterized by the presence of fluorine atoms, which significantly influence its physical and chemical properties. The compound’s structure has been analyzed through various techniques, shedding light on its complex nature and the effects of fluorination on molecular behavior.

Chemical Reactions and Properties

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate participates in a range of chemical reactions, including its use as a catalyst and solvent in Friedel–Crafts alkylations. Its unique fluorine content imparts remarkable reactivity and efficiency in catalyzing reactions between indoles and nitroalkenes, showcasing its utility in synthetic chemistry (Lin et al., 2009).

Scientific Research Applications

Novel Ionic Liquids and Catalysts

A study discussed the correction in the naming of a closely related compound and its application in the synthesis of novel ionic liquids that serve as recyclable reaction mediums and efficient catalysts for Friedel–Crafts alkylations. This synthesis process is critical for developing new chemical processes and materials (Lin et al., 2009). Another research explored the synthesis of a polymerizable fluorosurfactant using a related compound for constructing stable nanostructured proton-conducting membranes. This has implications for fuel cell technology and the development of high-performance materials (Wadekar et al., 2010).

Conducting Polymers

Research has been conducted on water-soluble conducting polymers, where similar compounds are utilized in the synthesis process. These polymers have applications in electronics and materials science, offering insights into the development of highly conducting and stable materials with potential utility in various technological applications (Chayer et al., 1997).

Surfactant Studies

The aggregation behavior and thermodynamic properties of novel homologous aromatic moiety bearing hybrid fluorocarbon surfactants were studied, highlighting the unique properties of these compounds in dilute aqueous solutions. This research is significant for understanding the interactions of surfactants at the molecular level and their applications in industrial and pharmaceutical formulations (Wadekar et al., 2012).

Membrane Technology

A synthesis method for a polymerizable fluorosurfactant was developed for the construction of stable nanostructured proton-conducting membranes, showcasing the potential of such compounds in enhancing the performance and stability of fuel cells and other membrane technologies (Wadekar et al., 2010).

Safety and Hazards

properties

IUPAC Name |

sodium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDAFLCVMFZNI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382150 |

Source

|

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

CAS RN |

113507-87-2 |

Source

|

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.